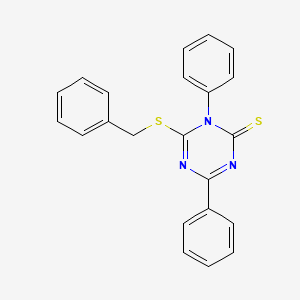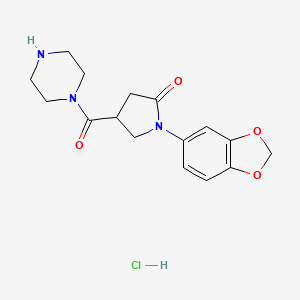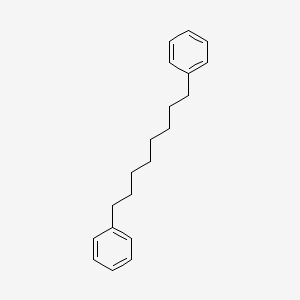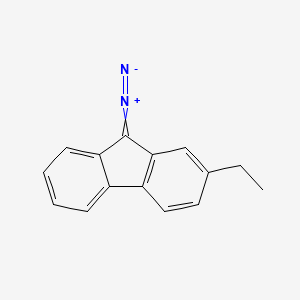
6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that features a triazine ring substituted with benzylsulfanyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione typically involves the reaction of 1,4-diphenyl-1,3,5-triazine-2-thiol with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with potassium carbonate or sodium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the benzyl halide, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like primary amines or thiols can react under basic conditions to substitute the benzylsulfanyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Benzylsulfanyl)-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-pyrazinamine
- 1,4-Diphenyl-1,3,5-triazine-2-thiol
- Benzylsulfanyl derivatives of other heterocycles
Uniqueness
6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione is unique due to its combination of a triazine ring with benzylsulfanyl and diphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the benzylsulfanyl group can enhance the compound’s lipophilicity and ability to interact with biological membranes.
Propriétés
Numéro CAS |
39543-11-8 |
|---|---|
Formule moléculaire |
C22H17N3S2 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
6-benzylsulfanyl-1,4-diphenyl-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C22H17N3S2/c26-21-23-20(18-12-6-2-7-13-18)24-22(25(21)19-14-8-3-9-15-19)27-16-17-10-4-1-5-11-17/h1-15H,16H2 |
Clé InChI |
SWFGLNBUEOKIRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=NC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)



![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)




![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)

![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
